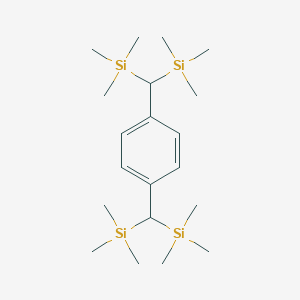
Silane (1,4-phenylenedimethylidene)tetrakis(trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane (1,4-phenylenedimethylidene)tetrakis(trimethyl-) is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is used in various fields, including materials science, chemistry, and biology.
Mecanismo De Acción
The mechanism of action of silane (1,4-phenylenedimethylidene)tetrakis(trimethyl-) is not fully understood. However, it is believed that it reacts with the surface of materials through the formation of covalent bonds. This results in the formation of a thin layer of silane on the surface of the material, which can improve its properties.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of silane (1,4-phenylenedimethylidene)tetrakis(trimethyl-). However, it has been shown to have low toxicity and is not mutagenic or carcinogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Silane (1,4-phenylenedimethylidene)tetrakis(trimethyl-) has several advantages for lab experiments. It is easy to handle, has a long shelf life, and is compatible with a wide range of materials. However, it has limited solubility in water and can be difficult to dissolve in some solvents.
Direcciones Futuras
There are several future directions for the research of silane (1,4-phenylenedimethylidene)tetrakis(trimethyl-). One potential area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the exploration of its applications in the field of biomedicine. Silane (1,4-phenylenedimethylidene)tetrakis(trimethyl-) has the potential to be used as a surface modifier for medical devices and implants, which could improve their biocompatibility and reduce the risk of infection. Additionally, further research is needed to understand the mechanism of action of silane (1,4-phenylenedimethylidene)tetrakis(trimethyl-) and its potential applications in other fields, such as electronics and energy storage.
Conclusion:
Silane (1,4-phenylenedimethylidene)tetrakis(trimethyl-) is a versatile compound with numerous applications in materials science, chemistry, and biology. Its unique properties make it an attractive surface modifier for various materials, and its low toxicity makes it a safe choice for lab experiments. While there is still much to be learned about its mechanism of action and potential applications, the future looks bright for this promising compound.
Métodos De Síntesis
Silane (1,4-phenylenedimethylidene)tetrakis(trimethyl-) is synthesized using a one-pot reaction of 1,4-bis(chloromethyl)benzene and trimethylsilyl chloride in the presence of a strong base. The reaction results in the formation of a colorless liquid with a boiling point of 158-160°C.
Aplicaciones Científicas De Investigación
Silane (1,4-phenylenedimethylidene)tetrakis(trimethyl-) has been extensively studied for its applications in materials science. It is used as a surface modifier for various materials, including glass, ceramics, and metals. It can improve the adhesion of coatings and reduce the surface energy of materials. Silane (1,4-phenylenedimethylidene)tetrakis(trimethyl-) has also been used as a coupling agent in the synthesis of polymer composites.
Propiedades
Número CAS |
17557-10-7 |
|---|---|
Nombre del producto |
Silane (1,4-phenylenedimethylidene)tetrakis(trimethyl- |
Fórmula molecular |
C20H42Si4 |
Peso molecular |
394.9 g/mol |
Nombre IUPAC |
[[4-[bis(trimethylsilyl)methyl]phenyl]-trimethylsilylmethyl]-trimethylsilane |
InChI |
InChI=1S/C20H42Si4/c1-21(2,3)19(22(4,5)6)17-13-15-18(16-14-17)20(23(7,8)9)24(10,11)12/h13-16,19-20H,1-12H3 |
Clave InChI |
WDBXRQMXEOERGV-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C(C1=CC=C(C=C1)C([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
SMILES canónico |
C[Si](C)(C)C(C1=CC=C(C=C1)C([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Otros números CAS |
17557-10-7 |
Sinónimos |
Silane(1,4-phenylenedimethylidene)tetrakis[trimethyl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



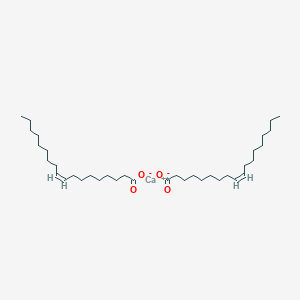
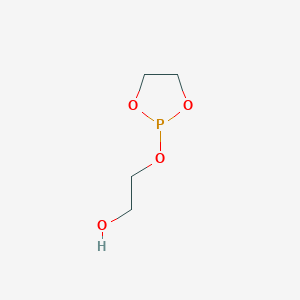
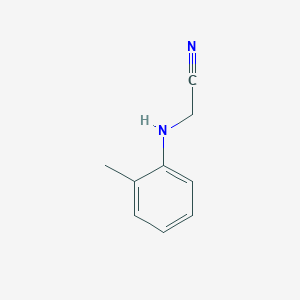
![3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B93077.png)
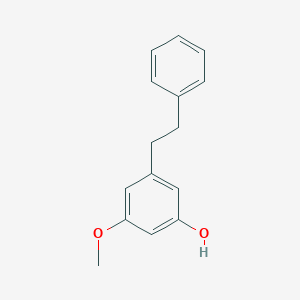
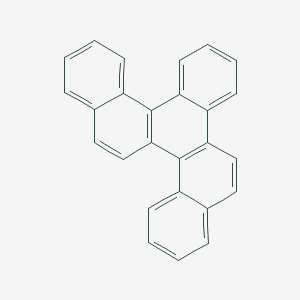
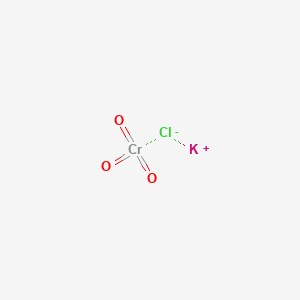
![[(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane](/img/structure/B93083.png)
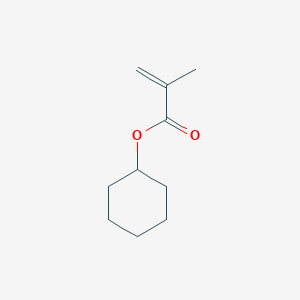
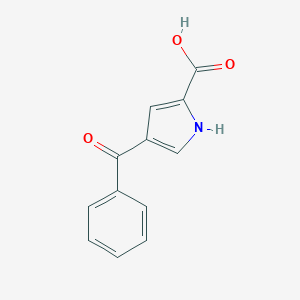
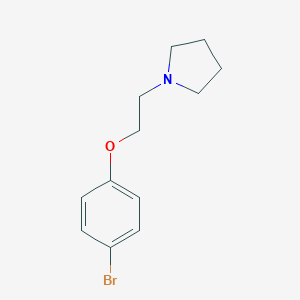
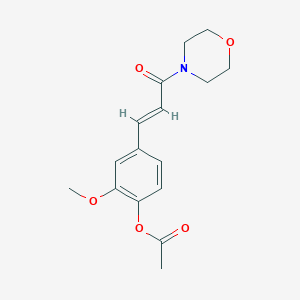
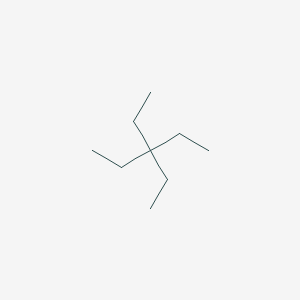
![Sulfilimine, S,S-bis(1-methylethyl)-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B93090.png)